6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
Beschreibung
BenchChem offers high-quality 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-12-7-13(2)23-21(22-12)30-11-15-8-17(24)19(10-28-15)29-20(25)16-6-5-14(26-3)9-18(16)27-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOBDNNFFRGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
Structural Features
The compound features a unique combination of a pyrimidine moiety, a pyran ring, and a benzoate group. Its molecular formula is with a molecular weight of approximately 426.5 g/mol. The presence of the thioether linkage contributes to its distinctive chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thioether linkage : This is achieved by reacting appropriate pyrimidine derivatives with thiomethyl compounds.
- Formation of the pyran ring : This step often involves cyclization reactions that can be influenced by various catalysts and reaction conditions.
The following table summarizes some key steps in the synthesis process:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thioether formation | Pyrimidine derivative + Thiomethyl compound |
| 2 | Cyclization | Catalysts (e.g., acid/base) |
| 3 | Esterification | Benzoic acid derivative |
The biological activity of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an antagonist to certain receptors, particularly in the cardiovascular system.
Case Study: Apelin/APJ Receptor Antagonism
A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) , has been identified as a potent functional antagonist of the apelin (APJ) receptor. It demonstrated significant selectivity over other GPCRs and was shown to influence cardiovascular homeostasis and energy metabolism . This suggests that similar derivatives may exhibit comparable activities.
Anti-Cancer Potential
Research has indicated that compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate possess anti-cancer properties. For instance, derivatives targeting SIRT2 , an enzyme implicated in cancer progression, have shown promise as selective inhibitors . The development of such inhibitors could provide novel therapeutic strategies for cancer treatment.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. Preliminary results indicate:
- Antimicrobial Activity : Some derivatives exhibited significant inhibition against bacterial strains.
- Cytotoxicity : The compound's effects on cell viability were assessed using standard cytotoxicity assays.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are considered:
- Substituents on the pyrimidine ring : Modifications can enhance receptor binding affinity.
- Length and nature of the thioether chain : This can influence pharmacokinetics and bioavailability.
- Benzoate modifications : Alterations can affect solubility and interaction with biological targets.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Increased methylation on pyrimidine | Enhanced receptor affinity |
| Longer thioether chain | Improved bioavailability |
| Different benzoate substituents | Variable solubility |
Vorbereitungsmethoden
Structural Overview and Retrosynthetic Analysis
The target molecule comprises three modular components:
- 4-Oxo-4H-pyran-3-yl core - A six-membered lactone ring providing electrophilic reactivity at C-4
- Thioether-linked pyrimidine - 4,6-Dimethylpyrimidin-2-yl group connected via methylthio (-SCH2-) bridge
- 2,4-Dimethoxybenzoate ester - Aromatic ester moiety influencing solubility and steric profile
Retrosynthetic disconnections :
- Esterification between pyran-thioether alcohol and 2,4-dimethoxybenzoyl chloride
- Thioether formation via nucleophilic substitution of bromomethylpyranone with 4,6-dimethylpyrimidine-2-thiol
- Pyranone synthesis through cyclocondensation of β-ketoester precursors
Synthetic Methodologies
Pyranone Core Synthesis
Route 1: Knorr-type cyclocondensation
Reaction of ethyl acetoacetate with diketene derivatives under acidic conditions yields 4-oxo-4H-pyran-3-carboxylate intermediates.
Optimized protocol :
- Charge 1.0 mol ethyl 3-oxobutanoate and 1.2 mol diketene in anhydrous toluene
- Add 0.1 mol p-toluenesulfonic acid catalyst
- Reflux at 110°C for 6 hr under N2 atmosphere
- Quench with saturated NaHCO3, extract with EtOAc
- Recover 78-82% 4-oxo-4H-pyran-3-carboxylate intermediate
Key characterization data :
Thioether Bridge Installation
Bromomethylpyranone Preparation
Bromination conditions :
- Substrate: 4-oxo-4H-pyran-3-carboxylate (1.0 eq)
- Reagent: N-bromosuccinimide (1.05 eq)
- Solvent: CCl4 with AIBN initiator (0.1 eq)
- Temperature: 80°C, 2 hr
- Yield: 89% brominated product
Critical parameters :
- Strict exclusion of moisture to prevent hydrolysis
- Controlled addition rate to avoid di-bromination
Thiolpyrimidine Synthesis
From 4,6-dimethyl-2-mercaptopyrimidine :
- Dissolve 0.5 mol mercaptopyrimidine in 2N KOH
- Add 0.55 mol NaOCl dropwise at -5°C
- Stir 1 hr, filter precipitate
- Recrystallize from EtOH/H2O (1:1)
- Obtain 84% S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine
Characterization :
- m.p. 100°C (decomp.)
- IR (KBr): 2550 cm⁻¹ (S-H stretch absent), 1680 cm⁻¹ (C=N)
Nucleophilic Substitution
Optimized thioether formation :
| Parameter | Value |
|---|---|
| Substrate | Bromomethylpyranone |
| Nucleophile | 4,6-Dimethyl-2-mercaptopyrimidine |
| Base | K2CO3 (2.5 eq) |
| Solvent | DMF, anhydrous |
| Temperature | 60°C, 8 hr |
| Workup | Aqueous extraction |
| Purification | Column chromatography (SiO2, hexane:EtOAc 3:1) |
| Yield | 76% |
Mechanistic analysis :
The reaction proceeds via SN2 displacement where the thiolate anion attacks the bromomethyl carbon. Steric hindrance from the pyranone oxygen dictates the need for polar aprotic solvents to stabilize transition states.
Esterification with 2,4-Dimethoxybenzoyl Chloride
Acid Chloride Preparation
From 2,4-dimethoxybenzoic acid :
- Charge 0.3 mol acid in SOCl2 (5 eq)
- Add DMF catalyst (0.01 eq)
- Reflux 3 hr, remove excess SOCl2 under vacuum
- Obtain 98% acyl chloride as pale yellow oil
Quality control :
- FT-IR confirms conversion (C=O stretch at 1775 cm⁻¹)
- $$ ^1H $$ NMR shows absence of -OH proton
Coupling Reaction
Steglich esterification conditions :
| Component | Quantity |
|---|---|
| Pyran-thioether alcohol | 1.0 eq |
| 2,4-Dimethoxybenzoyl chloride | 1.2 eq |
| DMAP | 0.2 eq |
| Solvent | CH2Cl2, anhydrous |
| Temperature | 0°C → rt, 12 hr |
| Workup | Wash with 5% HCl, brine |
| Purification | Recrystallization (EtOH) |
| Yield | 82% |
Side reaction mitigation :
Physicochemical Characterization
Spectroscopic Data
Table 1: NMR assignments (400 MHz, CDCl3)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.12 | s | 1H | H-5 (pyranone) |
| 6.98 | d (J=8.4 Hz) | 1H | H-6 (benzoate) |
| 6.85 | dd (J=8.4, 2.4 Hz) | 1H | H-5 (benzoate) |
| 6.72 | d (J=2.4 Hz) | 1H | H-3 (benzoate) |
| 4.32 | s | 2H | SCH2 linker |
| 3.89 | s | 3H | OCH3 (C-2) |
| 3.82 | s | 3H | OCH3 (C-4) |
| 2.51 | s | 6H | C4/C6 CH3 (pyrimidine) |
Mass spectral data :
- ESI-MS: m/z 429.1 [M+H]+ (calc. 428.46)
- Fragmentation pattern shows loss of benzoate (Δm/z 181.1)
Crystallographic Analysis
Single crystal X-ray diffraction :
- Space group: P21/c
- Unit cell: a=8.542 Å, b=12.307 Å, c=14.895 Å, β=102.76°
- Key distances:
- S-C bond: 1.812 Å
- Ester C-O: 1.328 Å
- Dihedral angles:
- Pyranone/pyrimidine: 68.4°
- Benzoate/pyranone: 54.7°
Process Optimization Challenges
Thioether Stability Considerations
- Thioether oxidation to sulfoxide observed at >70°C in O2 atmosphere
- Mitigation: Conduct reactions under N2 with BHT antioxidant (0.1% w/w)
Ester Hydrolysis Prevention
- pH sensitivity requires neutral workup conditions (pH 6.5-7.5)
- Avoid aqueous bases during purification
Scalability Limitations
Table 2: Scale-dependent yields
| Batch size (mol) | Thioether yield (%) | Esterification yield (%) |
|---|---|---|
| 0.1 | 76 | 82 |
| 0.5 | 68 | 75 |
| 1.0 | 59 | 63 |
Root cause analysis identified heat dissipation issues in larger batches. Implementation of segmented addition protocols improved 1.0 mol yields to 72% (thioether) and 78% (ester).
Alternative Synthetic Routes
Microwave-assisted Thioether Formation
Conditions :
- 150W, 100°C, DMF, 30 min
- Yield improvement: 82% vs conventional 76%
- Reduced side product formation from 12% to 4%
Enzymatic Esterification
Candida antarctica lipase B (CAL-B) mediated :
- Solvent: tert-amyl alcohol
- Temperature: 45°C
- Conversion: 58% after 48 hr
- Advantage: Avoids acid chloride handling
Industrial Production Considerations
Cost analysis (per kg basis) :
| Component | Cost (USD) | % Total |
|---|---|---|
| 2,4-Dimethoxybenzoic acid | 420 | 38.2 |
| 4,6-Dimethyl-2-mercaptopyrimidine | 310 | 28.1 |
| Solvents/reagents | 220 | 20.0 |
| Purification | 150 | 13.7 |
Process intensification strategies :
- Continuous flow synthesis reduces solvent use by 40%
- Membrane-based workup decreases purification time by 35%
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12 hrs | 65–75 | |
| Esterification | 2,4-dimethoxybenzoyl chloride, TEA, DCM, RT | 80–85 |
Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?
Methodological Answer:
Combine ¹H/¹³C NMR , LC-MS , and X-ray crystallography (if crystalline):
- ¹H NMR : Identify pyran-4-oxo (δ 6.8–7.2 ppm), pyrimidine methyl groups (δ 2.4–2.6 ppm), and aromatic protons from the benzoate moiety (δ 7.3–8.0 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.0 for analogous pyrimidine-pyrans) and fragmentation patterns .
- X-ray crystallography : Resolve regioselectivity in thioether linkages and confirm ester geometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Systematic variation : Replace 4,6-dimethylpyrimidine with 5-azapyrimidine or modify the 2,4-dimethoxybenzoate group to 3,4-dichlorobenzoate to assess electronic/steric effects .
- Lipophilicity assays : Measure logP values (e.g., using shake-flask method) to correlate substituents (e.g., trifluoromethyl groups) with membrane permeability .
- Biological testing : Use standardized assays (e.g., antimicrobial or antioxidant screens) with controlled positive/negative controls .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate experiments : Use identical strains (e.g., E. coli ATCC 25922) and assay conditions (e.g., broth microdilution for MIC values) .
- Validate purity : Reanalyze compound purity via HPLC (>95%) and confirm absence of byproducts (e.g., hydrolyzed esters) .
- Statistical analysis : Apply ANOVA or t-tests to compare datasets and identify outliers .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR modeling : Corulate substituent parameters (e.g., Hammett σ) with bioactivity data from analogs .
Advanced: How can degradation pathways of this compound be characterized under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed pyran-4-oxo or cleaved thioether bonds) .
- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations .
Basic: What analytical parameters should be prioritized for quality control during synthesis?
Methodological Answer:
- Purity : Monitor via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Store the compound under inert gas (N₂) at –20°C to prevent oxidation of the thioether group .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What mechanistic studies can elucidate the compound’s mode of action in antimicrobial assays?
Methodological Answer:
- Enzyme inhibition assays : Test against bacterial DNA gyrase or fungal lanosterol demethylase .
- Resistance induction : Serial passage of S. aureus in sub-MIC concentrations to assess mutation rates .
- Transcriptomics : Use RNA-seq to identify upregulated/downregulated genes in treated vs. untreated microbial cultures .
Advanced: How can regioselectivity challenges in pyrimidine-thioether formation be mitigated?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., pyran-4-oxo) with trimethylsilyl chloride (TMSCl) .
- Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling efficiency .
- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of thiol groups .
Advanced: What strategies improve aqueous solubility for in vivo studies of this lipophilic compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
